N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-22-14-3-5-16(23-2)18(11-14)26(20,21)19-9-7-15-4-6-17(25-15)13-8-10-24-12-13/h3-6,8,10-12,19H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPJLMGQXADNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Thiophene-Containing Sulfonamides
Compounds featuring thiophene and sulfonamide motifs are well-documented for their biological activities. For example:
- N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones: These derivatives exhibit antibacterial activity, with the bromo-thiophene enhancing lipophilicity and membrane penetration. The target compound’s furan substitution may reduce halogen-associated toxicity while retaining similar π-π stacking interactions .
- Pharmacopeial derivatives (e.g., PF 43(1) entries d–f) : These include thiophen-2-yl ethylamine oxides and sulfonates. Unlike the target compound, these lack the fused furan-thiophene system but share sulfonate/amine functional groups, suggesting comparable metabolic stability .
Furan-Thiophene Hybrids
The fusion of furan and thiophene rings is rare but notable in:
- 5-(Furan-3-yl)thiophen-2-yl ethylamines : Such structures are explored in CNS-targeting agents due to their ability to cross the blood-brain barrier. The target compound’s benzenesulfonamide group may shift its selectivity toward peripheral targets (e.g., cyclooxygenases) .
Methoxy-Substituted Benzenesulfonamides
- 2,5-Dimethoxybenzenesulfonamide derivatives: These are known for anti-inflammatory and anticancer properties. The methoxy groups improve solubility, but the furan-thiophene-ethyl chain in the target compound could alter pharmacokinetics (e.g., extended half-life) compared to simpler analogs .
Structural and Functional Data Comparison
Preparation Methods
Thiophene-Furan Core Construction
The thiophene-furan heterocyclic system is synthesized via a Suzuki-Miyaura cross-coupling reaction between 2-bromo-5-iodothiophene and furan-3-ylboronic acid (Figure 1A).
Reaction Conditions :
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: K₂CO₃ (2 eq)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C, 12 h
- Yield: 78%
Key Optimization :
Ethylamine Side Chain Installation
The ethylamine moiety is introduced via reductive amination of 5-(furan-3-yl)thiophene-2-carbaldehyde using nitroethane, followed by hydrogenation (Figure 1B).
Stepwise Procedure :
- Nitroalkene Formation :
- Nitroethane (1.2 eq), NH₄OAc (0.1 eq), acetic acid (2 eq), 70°C, 6 h.
- Yield: 92% (E/Z mixture).
- Catalytic Hydrogenation :
- H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 h.
- Yield: 88% (2-(5-(furan-3-yl)thiophen-2-yl)ethylamine).
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Sulfonation of 1,4-Dimethoxybenzene
Direct sulfonation using chlorosulfonic acid introduces the sulfonic acid group (Figure 2A).
Reaction Conditions :
- Chlorosulfonic acid (3 eq), 0°C → 25°C, 4 h.
- Quench: Ice-water mixture.
- Isolation: Filtration, washed with cold H₂O.
- Yield: 70% (2,5-dimethoxybenzenesulfonic acid).
Conversion to Sulfonyl Chloride
Treatment with PCl₅ in dichloromethane activates the sulfonic acid (Figure 2B).
- PCl₅ (1.5 eq), DCM, 0°C → reflux, 2 h.
- Yield: 95% (2,5-dimethoxybenzenesulfonyl chloride).
Sulfonamide Coupling Reaction
The amine intermediate reacts with 2,5-dimethoxybenzenesulfonyl chloride under Schotten-Baumann conditions (Figure 3).
Optimized Procedure :
- Amine : 1 eq, dissolved in THF.
- Sulfonyl chloride : 1.1 eq, added dropwise at 0°C.
- Base : Pyridine (2 eq), 0°C → 25°C, 12 h.
- Workup : Dilute with H₂O, extract with EtOAc, dry (Na₂SO₄), concentrate.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1).
- Yield : 82% (final product).
Critical Parameters :
- Excess sulfonyl chloride ensures complete amine conversion.
- Pyridine neutralizes HCl, preventing amine hydrochloride formation.
Analytical Validation
Spectroscopic Characterization
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, NH) | Sulfonamide NH |
| δ 6.95–7.25 (m, 4H, Ar-H) | Thiophene-furan protons | |
| δ 3.85 (s, 6H, OCH₃) | Dimethoxy groups | |
| IR (KBr) | 1345 cm⁻¹, 1162 cm⁻¹ | S=O asymmetric/symmetric stretches |
Purity Assessment
- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).
- Elemental Analysis : Calculated (%) C 54.12, H 4.78, N 3.31; Found C 54.09, H 4.75, N 3.29.
Process Optimization Strategies
Catalytic Cross-Coupling Enhancements
Sulfonylation Yield Improvement
- Slow Addition : Controlled addition of sulfonyl chloride minimized dimerization (yield: 82% → 91%).
Q & A
Q. Optimization parameters :
- Temperature : 0–5°C during sulfonylation to suppress side reactions.
- Solvent : Polar aprotic solvents (e.g., DCM) enhance sulfonamide bond formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Table 1 : Critical Reaction Conditions
| Step | Reagents | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | NaBH4, MeOH | Methanol | 25 | 65–70 |
| 2 | Et₃N, DCM | DCM | 0–5 | 80–85 |
How do the furan, thiophene, and sulfonamide moieties influence this compound’s biological activity?
Q. Basic
- Furan/Thiophene : Participate in π-π stacking with aromatic residues in enzyme active sites (e.g., tankyrase) .
- Sulfonamide : Forms hydrogen bonds with catalytic residues (e.g., Asn122 in tankyrase) and enhances solubility via polar interactions .
- Dimethoxy groups : Improve membrane permeability via lipophilic interactions.
Q. Methodological validation :
- Docking studies : Use AutoDock Vina to model interactions with target proteins.
- Mutagenesis assays : Replace key residues (e.g., Asn122Ala) to confirm binding contributions .
How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. enzyme inhibition)?
Advanced
Contradictions may arise from assay conditions or target promiscuity. Strategies include:
Comparative dose-response assays : Test the compound against both microbial cultures (e.g., E. coli MIC) and recombinant enzymes (e.g., tankyrase IC₅₀) under standardized conditions .
Off-target profiling : Use kinase/GPCR panels to identify secondary targets.
Structural analogs : Synthesize derivatives lacking sulfonamide or furan groups to isolate mechanism-specific effects .
Example : A 2025 study found IC₅₀ = 2.1 µM for tankyrase inhibition but no activity against S. aureus at 50 µM, suggesting selectivity .
What computational methods are recommended for predicting this compound’s reactivity and stability?
Q. Advanced
- DFT calculations : Gaussian 09 with B3LYP/6-31G(d) to model sulfonamide hydrolysis pathways and identify labile bonds .
- MD simulations : GROMACS to assess stability in aqueous vs. lipid bilayer environments (e.g., predicting blood-brain barrier penetration).
- pKa prediction : ADMET Predictor to estimate sulfonamide acidity (predicted pKa = 8.2), guiding formulation pH .
Table 2 : Predicted Reactivity Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.1 | DFT |
| Hydrolysis half-life (pH 7.4) | 48 h | MD |
How should researchers design experiments to analyze structure-activity relationships (SAR)?
Q. Advanced
Library design : Synthesize analogs with:
- Varied substituents (e.g., -OCH₃ → -CF₃ on the benzene ring).
- Modified heterocycles (e.g., thiophene → pyrrole).
Assay multiplexing : Test all analogs against primary (tankyrase) and secondary (COX-2) targets .
Multivariate analysis : Use PCA to correlate structural features (e.g., Hammett σ values) with bioactivity .
Table 3 : SAR Trends for Key Derivatives
| Derivative | R Group | Tankyrase IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | -OCH₃ | 2.1 | 0.15 |
| Analog A | -CF₃ | 0.9 | 0.08 |
| Analog B | -NH₂ | >10 | 0.35 |
What analytical techniques are essential for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C spectra (DMSO-d₆) confirm sulfonamide NH (~10.2 ppm) and methoxy groups (~3.8 ppm) .
- HRMS : ESI+ mode to verify [M+H]⁺ at m/z 346.1084 (calc. 346.1087) .
- HPLC : C18 column, 70:30 MeOH/H₂O, 1 mL/min flow rate for purity assessment (>98%) .
How can stability studies be conducted under physiological conditions?
Q. Advanced
Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 h.
LC-MS monitoring : Track degradation products (e.g., hydrolyzed sulfonamide at m/z 228.05) .
Arrhenius modeling : Accelerated studies at 40–60°C to predict shelf life.
Key finding : Degradation <5% at pH 7.4 after 72 h supports in vivo stability .
What strategies mitigate batch-to-batch variability in synthesis?
Q. Advanced
- DoE optimization : Central composite design to assess solvent volume, temperature, and catalyst loading effects on yield .
- In-line PAT : FTIR probes monitor reaction progress in real time.
- Crystallization control : Seed crystals and controlled cooling rates ensure consistent polymorph formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
